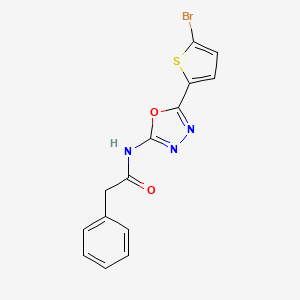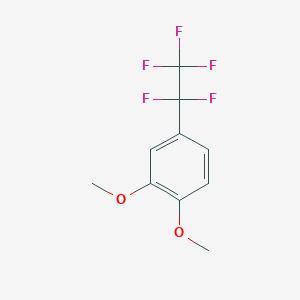![molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3](/img/structure/B2758017.png)
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is a bicyclic compound that features a unique diazabicyclo structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride typically involves a [3+2] cycloaddition reaction. This reaction can be carried out using azomethine ylides, which are generated in situ from aldehydes and amines, and activated alkenes. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The cycloaddition is followed by reduction and lactamization steps to yield the desired diazabicyclo compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the bicyclic core through cycloaddition, followed by purification and conversion to the dihydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further functionalized for specific applications.
科学研究应用
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various organic reactions.
作用机制
The mechanism by which (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride exerts its effects involves binding to specific molecular targets such as orexin receptors, serotonin transporters, and dopamine transporters. This binding can modulate the activity of these receptors and transporters, leading to changes in neurotransmitter levels and signaling pathways .
相似化合物的比较
Similar Compounds
(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride: This is a stereoisomer of the compound and has similar biological activities.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are studied for their anticancer and catalytic properties.
Uniqueness
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.
属性
IUPAC Name |
(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOQOFNZUCRPB-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2757937.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)





